molecular formula C13H16O B14632071 (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde CAS No. 55278-47-2

(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde

Cat. No.: B14632071
CAS No.: 55278-47-2
M. Wt: 188.26 g/mol
InChI Key: XTTBGKQTEJQTBS-STQMWFEESA-N
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Description

(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by a cyclohexane ring substituted with a phenyl group and an aldehyde functional group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 2-phenylcyclohexanone using a chiral catalyst to produce the desired this compound. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of recyclable chiral catalysts also makes the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-Phenylcyclohexane-1-carbaldehyde: The enantiomer of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde, which has different stereochemistry and potentially different biological activity.

    2-Phenylcyclohexanone: A precursor in the synthesis of this compound.

    2-Phenylcyclohexane-1-carboxylic acid: The oxidized product of this compound

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis. Its ability to form chiral intermediates is crucial in the development of enantioselective pharmaceuticals and catalysts .

Properties

CAS No.

55278-47-2

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(1R,2R)-2-phenylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2/t12-,13-/m0/s1

InChI Key

XTTBGKQTEJQTBS-STQMWFEESA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)C=O)C2=CC=CC=C2

Origin of Product

United States

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